molecular formula C6H13ClN2O2 B3381469 4-Hydroxypiperidine-4-carboxamide hydrochloride CAS No. 240400-87-7

4-Hydroxypiperidine-4-carboxamide hydrochloride

Cat. No.: B3381469
CAS No.: 240400-87-7
M. Wt: 180.63 g/mol
InChI Key: VAWDEGSJCGXVKL-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-4-carboxamide hydrochloride is a piperidine derivative characterized by a hydroxyl (-OH) and a carboxamide (-CONH₂) group at the 4-position of the piperidine ring, with a hydrochloride counterion.

Properties

IUPAC Name

4-hydroxypiperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-5(9)6(10)1-3-8-4-2-6;/h8,10H,1-4H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWDEGSJCGXVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidine-4-carboxamide hydrochloride typically involves the hydrogenation of 1-benzyl-4-hydroxy-4-piperidine carboxamide. This process is carried out by dissolving 3.19 g of the starting material in 150 ml of methanol and adding 1.5 g of 20% hydrous palladium hydroxide. The mixture is then shaken for 4 hours in a hydrogen atmosphere at 4 atmospheric pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Hydroxypiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of 4-hydroxypiperidine-4-carboxamide hydrochloride with analogous piperidine-based compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound Not fully disclosed C₆H₁₁ClN₂O₂ (inferred) ~194.6 (estimated) Hydroxyl, carboxamide Pharmaceutical intermediate
Piperidine-4-carboxamide hydrochloride 39674-99-2 C₆H₁₃ClN₂O 164.63 Carboxamide Synthetic intermediate
Piperidine-4-carbonitrile hydrochloride 24041-22-3 C₆H₁₁ClN₂ 146.62 Nitrile (-CN) Building block for CNS drugs
4-(Diphenylmethoxy)piperidine hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Unknown (regulatory data lacking)
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride 1361114-96-6 C₈H₁₇ClN₂O 200.69 Methyl, carboxamide Research chemical

Key Observations :

  • This could improve aqueous solubility and bioavailability.
  • Molecular Weight : Derivatives with bulkier substituents (e.g., diphenylmethoxy) exhibit higher molecular weights, which may reduce blood-brain barrier permeability compared to smaller analogs like the carbonitrile derivative .

Physicochemical and Toxicological Data

Available data for selected compounds are summarized below:

Property 4-Hydroxypiperidine-4-carboxamide HCl Piperidine-4-carboxamide HCl Piperidine-4-carbonitrile HCl
Solubility Not reported Limited data Soluble in DMSO, methanol
Safety Profile Not reported Irritant (R36/37/38) Acute toxicity (LD₅₀: 250 mg/kg in mice)
Thermal Stability Not reported Stable at RT Decomposes above 200°C

Gaps in Data :

  • Critical parameters such as melting point, logP (partition coefficient), and pharmacokinetic data for this compound are absent in the literature .
  • Regulatory information (e.g., REACH compliance) is unavailable for most analogs, complicating hazard assessment .

Research and Pharmacological Findings

  • Piperidine-4-carbonitrile hydrochloride : Demonstrated activity in preclinical studies as a precursor to histamine H₃ receptor antagonists, highlighting the role of nitrile groups in enhancing ligand-receptor interactions .
  • N,4-Dimethyl-4-piperidinecarboxamide hydrochloride : Studied for its conformational rigidity, which is advantageous in designing protease inhibitors .

Contrast with Target Compound: The hydroxyl and carboxamide groups in this compound may favor interactions with polar enzyme active sites, unlike the lipophilic diphenylmethoxy or nitrile groups in other derivatives.

Recommendations :

  • Conduct solubility and stability studies to optimize formulation.
  • Explore its utility in targeting enzymes or receptors requiring hydrogen-bond donor/acceptor motifs.

Biological Activity

4-Hydroxypiperidine-4-carboxamide hydrochloride is a compound that belongs to the piperidine family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and a carboxamide group attached to a piperidine ring. This unique combination of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been observed to modulate the activity of certain enzymes that are involved in cancer cell proliferation, suggesting potential anticancer properties. Additionally, its mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to reduced proliferation of cancer cells.
  • Receptor Modulation : It can bind to receptors, influencing various signaling pathways associated with cellular functions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown improved cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutic agents .
  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent, with findings suggesting effectiveness against certain bacterial strains.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis and exhibited better efficacy than the reference drug bleomycin, making it a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties revealed that this compound effectively inhibited the growth of specific bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
4-HydroxypiperidineHydroxyl group on piperidine ringModerate anticancer activity
Piperidine-4-carboxamideCarboxamide group onlyLimited biological activity
1-Benzyl-4-hydroxypiperidineBenzyl substitutionPotent analgesic properties

This table illustrates how this compound stands out due to its combination of functional groups that confer specific biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxypiperidine-4-carboxamide hydrochloride
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